![molecular formula C22H24N2O4 B2903803 7-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one CAS No. 849553-46-4](/img/structure/B2903803.png)
7-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an intermediate for the synthesis of Itraconazole, an antifungal . It has been found to exhibit good antibacterial activity among piperazine chrome-2-one compounds .
Synthesis Analysis
The compound can be characterized using NMR spectroscopy, standard methods, and HRMS 1H spectrometry .Molecular Structure Analysis
The molecular structure of this compound involves a piperazine moiety, which is known to provide unexpected improvements in the bioactivity of compounds . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .Chemical Reactions Analysis
The compound has been found to exhibit significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical and Chemical Properties Analysis
The compound has a molecular weight of 380.4g/mol and a molecular formula of C22H24N2O4 . In the crystal lattice, the coumarin fragments are engaged in parallel π-π stacking, with the closest distances between the C5–C10 benzene plane and above/below coumarin moiety C atoms being ca. 3.52 Å .Wirkmechanismus
Target of Action
The primary targets of this compound are serotonin 5-HT 1A receptors . These receptors play a crucial role in the regulation of mood, anxiety, sleep, and other functions in the body.
Mode of Action
The compound interacts with its targets by binding to the serotonin 5-HT 1A receptors. This interaction can lead to changes in the receptor’s activity, potentially influencing the transmission of serotonin signals in the brain .
Biochemical Pathways
serotonergic pathway . This pathway is involved in various physiological processes, including mood regulation, sleep, and cognition .
Pharmacokinetics
Like many coumarin derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the serotonin 5-HT 1A receptors. By binding to these receptors, the compound can influence serotonin signaling, potentially leading to changes in mood, anxiety levels, and other physiological processes .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Additionally, individual factors such as genetics, age, and health status can influence how the compound is metabolized and excreted, potentially affecting its efficacy .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15-20(25)8-7-19-16(13-21(26)28-22(15)19)14-23-9-11-24(12-10-23)17-3-5-18(27-2)6-4-17/h3-8,13,25H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXQWBVMQHYSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
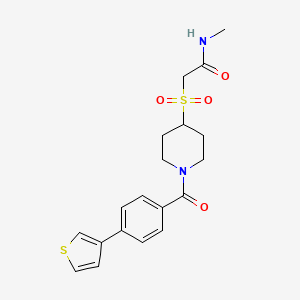
![Methyl 4-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2903723.png)
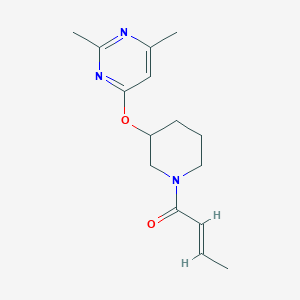
![2-(4-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2903725.png)
![N-[2-(6,6-Difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2903726.png)

![3-Methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2903729.png)
![N-(2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2903730.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2903732.png)
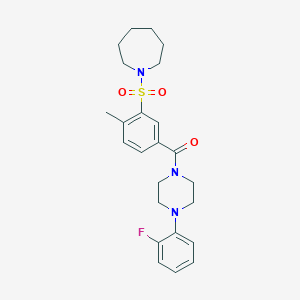
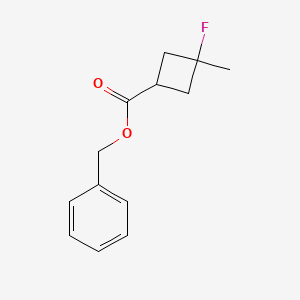
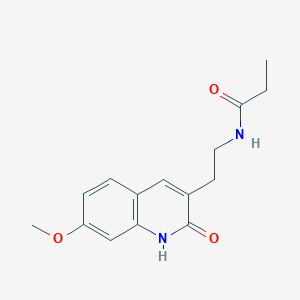
![[(1-Cyanocyclopentyl)carbamoyl]methyl 1-(2,5-dimethylbenzenesulfonyl)cyclopentane-1-carboxylate](/img/structure/B2903740.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride](/img/structure/B2903742.png)
